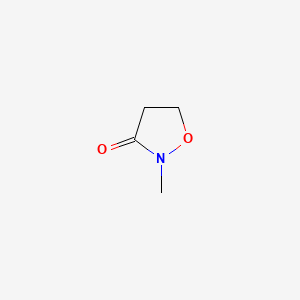
3-Isoxazolidinone, 2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isoxazolidinone, 2-methyl- is a heterocyclic organic compound with a five-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoxazolidinone, 2-methyl- typically involves the reaction of allyl bromide with N-substituted hydroxylamine hydrochlorides in the presence of tert-butoxide in tert-butanol at reflux . This method provides a short and effective route to the desired compound.
Industrial Production Methods: Industrial production of 3-Isoxazolidinone, 2-methyl- involves the dehydration and salification of 4,4-dimethyl-3-isoxazolidone in an aprotic polar solvent under the action of alkali. The product is then crystallized in a protic solvent at low temperature to obtain high-purity crystals .
Análisis De Reacciones Químicas
Types of Reactions: 3-Isoxazolidinone, 2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of 3-Isoxazolidinone, 2-methyl- include tert-butoxide, hydroxylamine hydrochlorides, and allyl bromide. The reactions are typically carried out in solvents such as tert-butanol under reflux conditions .
Major Products Formed: The major products formed from the reactions of 3-Isoxazolidinone, 2-methyl- include various substituted isoxazolidinones and oxazinones, which have significant synthetic and pharmacological value .
Aplicaciones Científicas De Investigación
3-Isoxazolidinone, 2-methyl- has a wide range of scientific research applications. It is used in the synthesis of biologically active molecules, including analgesics, anti-inflammatory agents, anticancer drugs, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants . The compound’s unique structure makes it a valuable building block for developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-Isoxazolidinone, 2-methyl- involves its interaction with specific molecular targets and pathways. For example, clomazone, a related compound, suppresses the biosynthesis of chlorophyll and other plant pigments by inhibiting specific enzymes involved in these pathways . This mechanism highlights the potential of 3-Isoxazolidinone, 2-methyl- in agricultural applications as a herbicide.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3-Isoxazolidinone, 2-methyl- include 2-(2,4-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone and 2-(2,5-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone . These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications.
Uniqueness: 3-Isoxazolidinone, 2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications, including the development of new therapeutic agents and agricultural chemicals.
Propiedades
Número CAS |
40784-12-1 |
|---|---|
Fórmula molecular |
C4H7NO2 |
Peso molecular |
101.10 g/mol |
Nombre IUPAC |
2-methyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C4H7NO2/c1-5-4(6)2-3-7-5/h2-3H2,1H3 |
Clave InChI |
DGVORXWMCNREFA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


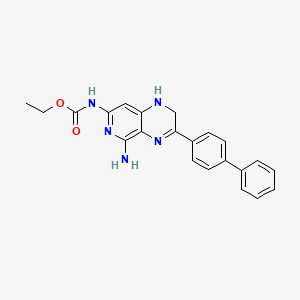
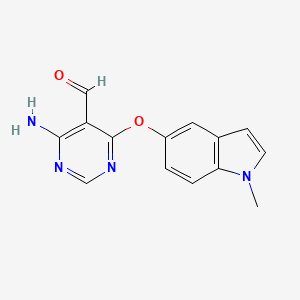


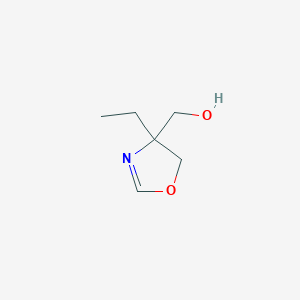
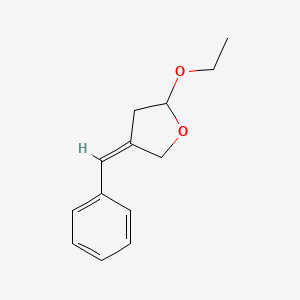
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)-](/img/structure/B12916631.png)
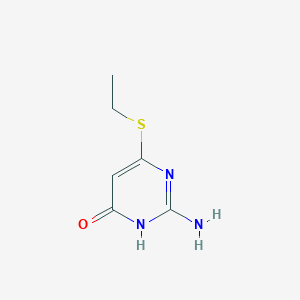
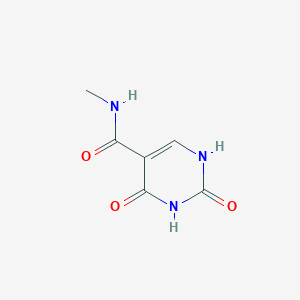
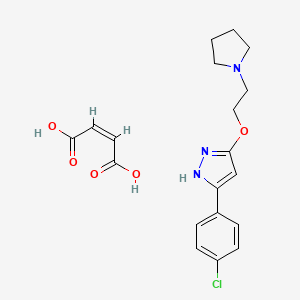

![N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide](/img/structure/B12916669.png)
![2-[(4-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12916674.png)
![4-Chloro-5-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916677.png)
